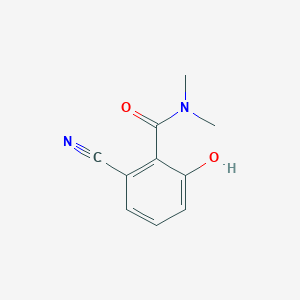

2-Cyano-6-hydroxy-N,N-dimethylbenzamide

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-cyano-6-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)10(14)9-7(6-11)4-3-5-8(9)13/h3-5,13H,1-2H3 |

InChI Key |

ATCOQDHAAZHVKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=C1O)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyano-6-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with heating. Industrial production methods may involve more scalable processes, such as solvent-free reactions or fusion techniques, to yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

2-Cyano-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Cyano-6-hydroxy-N,N-dimethylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds. In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. Additionally, it is used in industrial applications for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Cyano-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups enable the compound to participate in various biochemical reactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

The reactivity of 2-cyano-6-hydroxy-N,N-dimethylbenzamide can be contrasted with structurally related benzamides:

- N,N-Dimethylbenzamide derivatives (e.g., para-substituted analogs): Electron-donating groups (e.g., -OCH₃) at the para-position enhance esterification yields (up to 82%), whereas electron-withdrawing groups (e.g., -NO₂) reduce yields (64%) . The cyano group in the target compound, being strongly electron-withdrawing, may further lower reactivity in similar esterification reactions.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization.

Physicochemical Properties

- Chromatographic Behavior: N,N-Dimethyl substitution in benzamides significantly reduces retention indices compared to primary amides (e.g., -80 units for N,N-dimethylbenzamide vs. primary analogs) . The cyano and hydroxy groups in the target compound may further alter polarity, leading to distinct retention profiles in HPLC analysis.

- Solubility: The polar hydroxy and cyano groups likely enhance water solubility relative to non-polar analogs like N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide .

Structural Analogues and Functional Diversity

- 6-Chloro-7-cyano-1,4,2-benzodithiazine derivatives: These compounds feature cyano and hydroxy groups in different positions, enabling applications in heterocyclic synthesis. The target compound’s substitution pattern may offer similar versatility .

- N-Methyl/N,N-dimethylbenzamides : These exhibit reduced hydrogen-bonding capacity compared to primary amides, impacting their interactions in biological systems or catalytic processes .

Data Table: Key Comparisons

Research Findings and Implications

- Reactivity: The target compound’s electron-withdrawing cyano group may hinder electrophilic substitution but enhance nucleophilic aromatic substitution compared to methyl- or methoxy-substituted benzamides .

- Catalytic Applications: Its hydroxy and cyano groups could synergize in metal coordination, offering advantages over monodentate directing groups like pure amides .

- Analytical Challenges : The compound’s polarity and substituent arrangement may complicate chromatographic separation, necessitating method optimization as seen in studies on alkylamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-cyano-6-hydroxy-N,N-dimethylbenzamide?

- Methodological Answer : The compound can be synthesized via acylation of hydroxyl-substituted benzamides. For example, salicylamide derivatives are reacted with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) under mild conditions (pyridine/CH₂Cl₂, room temperature) to form the desired benzamide scaffold .

- Critical Note : Ensure protection of the hydroxyl group during synthesis to avoid side reactions. Post-synthesis deprotection (e.g., using TIPSCl in DMF) may be required .

Q. How can chromatographic purity of this compound be optimized?

- Methodological Answer : Retention behavior in HPLC or GC is influenced by substituents. For dimethylbenzamide derivatives, retention indices deviate significantly due to alkylamide substituents. Use multi-parameter optimization (e.g., solvent polarity, column chemistry) and validate with primary carboxamide standards to resolve co-eluting impurities .

Q. What spectroscopic techniques are suitable for structural confirmation?

- Methodological Answer :

- ¹³C NMR : Solvent-induced chemical shifts (s.i.c.s.) of the carbonyl group are critical. Polar solvents (e.g., DMSO-d₆) enhance π-electron polarization in the aromatic ring, aiding in distinguishing substituent effects .

- HRMS : High-resolution mass spectrometry (ESI mode) confirms molecular weight and fragmentation patterns. For example, a calculated mass of 332.1129 (M + H)+ matches experimental data within 0.6 ppm error .

Advanced Research Questions

Q. How do solvent effects influence the rotational barriers of the C–N bond in N,N-dimethylbenzamide derivatives?

- Methodological Answer : Measure ¹³C NMR chemical shifts of the carbonyl group across solvents. Rotational barriers correlate linearly with solvent polarity (ET(30) parameter). Polar aprotic solvents (e.g., DMF) reduce barriers by stabilizing transition states, while hydrogen-bond donors (e.g., MeOH) increase barriers via dipole interactions .

Q. What computational approaches are recommended for modeling structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials.

- Molecular Dynamics : Simulate solvent interactions (e.g., in CCl₄) to predict hydrogen-bonding behavior with thioacetamide analogs .

- QSAR : Combine topological descriptors (e.g., SMILES-based features) with biological activity data to identify pharmacophoric motifs .

Q. How to resolve contradictions in biological activity data for benzamide derivatives?

- Methodological Answer :

- Experimental Design : Control for batch-to-batch purity variations using preparative HPLC (>95% purity) .

- Data Analysis : Apply iterative qualitative methods (e.g., triangulation of NMR, bioassay, and computational data) to isolate confounding variables (e.g., solvent residues, stereochemical impurities) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under dry, ventilated conditions (≤25°C) to prevent hydrolysis of the cyano group .

- PPE : Use nitrile gloves, goggles, and N95 masks to avoid inhalation of dust (WGK 3 hazard) .

- Waste Disposal : Neutralize with sodium bicarbonate before transferring to licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.